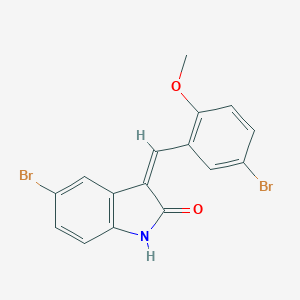![molecular formula C21H19ClN2O4S B308099 Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a chemical compound that has been the focus of scientific research in recent years. It is a thiazolidine derivative that has been synthesized for its potential applications in medicine and biotechnology. In
Mechanism of Action
The mechanism of action of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and antioxidant properties, which could be attributed to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and has anti-inflammatory and antioxidant properties. In vivo studies have shown that it has a low toxicity profile and does not cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant adverse effects. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. One direction is to further investigate its mechanism of action to optimize its use in treating various diseases. Another direction is to study its potential applications in biotechnology, such as in the development of biosensors and drug delivery systems. Additionally, more studies are needed to evaluate its toxicity profile and potential side effects in humans.
Synthesis Methods
The synthesis method of Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base to form this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has been studied for its potential applications in medicine and biotechnology. It has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which could have potential applications in treating various diseases.
properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-[2-(4-chlorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H19ClN2O4S/c1-3-27-19(25)13-28-17-7-5-4-6-14(17)12-18-20(26)24(2)21(29-18)23-16-10-8-15(22)9-11-16/h4-12H,3,13H2,1-2H3/b18-12-,23-21? |
InChI Key |
MWCCMYCRJJARBC-AQEWOIMGSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl isopropyl ether](/img/structure/B308017.png)
![3,3'-[(5-chloro-2,3-dimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B308018.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308022.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308025.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308026.png)
![5-[3-(Allyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308027.png)
![2-[(4-Chlorophenyl)imino]-5-(4-isopropoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308029.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenyl propionate](/img/structure/B308030.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308031.png)
![1-butyl-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308032.png)
![2-[(4-Chlorophenyl)imino]-5-(3,4-diethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308034.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B308035.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308039.png)